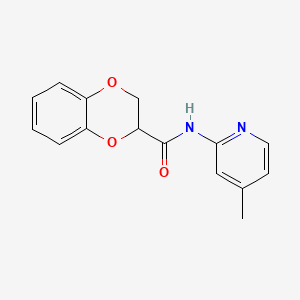![molecular formula C24H22Cl2N4O3 B3939267 5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline
Vue d'ensemble
Description
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline is a selective inhibitor of BTK, which is a key enzyme in the BCR signaling pathway. BTK is required for the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT, which are involved in the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BCR signaling and B-cell survival. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells, and inhibit the growth of NHL cells in vitro and in vivo. This compound has also been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline is its selectivity for BTK, which allows for targeted inhibition of BCR signaling in B-cells. This selectivity may reduce the risk of off-target effects and toxicity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may complicate its use in in vivo experiments.
Orientations Futures
There are several potential future directions for research on 5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline. One area of interest is the use of this compound in combination with other agents, such as venetoclax or rituximab, to enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the development of more soluble formulations of this compound, which may improve its pharmacokinetic properties and facilitate its use in in vivo experiments. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical trials.
In conclusion, this compound is a small molecule inhibitor that targets BTK and has potential therapeutic applications in the treatment of B-cell malignancies. Its selectivity for BTK and minimal effects on T-cell function make it an attractive candidate for further research. However, its limited solubility and long-term safety profile require further investigation.
Applications De Recherche Scientifique
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline has been the subject of several preclinical studies, which have demonstrated its potential as a therapeutic agent in the treatment of B-cell malignancies. In a study published in Blood, this compound was shown to inhibit BCR signaling and induce apoptosis in CLL cells (Ponader et al., 2014). Another study published in Cancer Research demonstrated that this compound inhibited the growth of NHL cells in vitro and in vivo (Liu et al., 2018). These studies suggest that this compound may be a promising therapeutic option for patients with B-cell malignancies.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4O3/c25-18-7-5-17(6-8-18)16-27-22-15-19(9-10-23(22)30(32)33)28-11-13-29(14-12-28)24(31)20-3-1-2-4-21(20)26/h1-10,15,27H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFGHGDJMWZINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]propanamide](/img/structure/B3939186.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B3939195.png)
![4-tert-butyl-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3939201.png)




![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)

![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)